Methyl 2-(3-mercapto-5-phenyl-4h-1,2,4-triazol-4-yl)acetate
Description
Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 5, a mercapto (-SH) group at position 3, and an ester-functionalized methyl acetate side chain at position 4. The compound’s synthesis typically involves condensation reactions starting from carboxylic acid hydrazides or oxadiazole precursors. For instance, analogous triazole derivatives are synthesized via reactions between acetohydrazides and thiophenecarboxylic acids, followed by cyclization with amines or alcohols .
Key structural attributes of this compound include:
- 1,2,4-Triazole core: Known for its stability and versatility in medicinal chemistry.
- Phenyl substituent: Contributes to lipophilicity and influences electronic properties.
- Ester moiety: Modulates solubility and bioavailability.
Properties
Molecular Formula |
C11H11N3O2S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
methyl 2-(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetate |
InChI |
InChI=1S/C11H11N3O2S/c1-16-9(15)7-14-10(12-13-11(14)17)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,13,17) |
InChI Key |
FYISBMSLIYQKDX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=NNC1=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The preparation of this compound typically follows a multi-step pathway involving:
Formation of the Hydrazide Intermediate: Starting from methyl phenylacetate or related esters, hydrazinolysis with hydrazine hydrate yields the corresponding hydrazide.
Reaction with Carbon Disulfide or Isothiocyanates: The hydrazide reacts with carbon disulfide or isothiocyanates under basic conditions (e.g., potassium hydroxide in ethanol) to form thiosemicarbazide or hydrazinecarbothioamide intermediates.
Cyclization to 1,2,4-Triazole Ring: Under reflux and basic or acidic conditions, these intermediates undergo cyclization to form the 1,2,4-triazole-3-thione ring with the mercapto substituent at position 3.
Esterification or Substitution Steps: The methyl ester group is retained or introduced via esterification, depending on the starting materials.
Detailed Stepwise Synthesis Example
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification of phenylacetic acid to methyl phenylacetate | Acid catalysis (e.g., H2SO4), methanol reflux | 80-90 | Purification by distillation |
| 2 | Hydrazinolysis of methyl phenylacetate to phenylacetohydrazide | Hydrazine hydrate, reflux in ethanol | 70-85 | White crystalline product |
| 3 | Reaction with carbon disulfide in KOH/ethanol | Carbon disulfide, potassium hydroxide, ethanol reflux | 65-75 | Formation of potassium hydrazinecarbodithioate salt |
| 4 | Cyclization to 3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl acetate | Hydrazine hydrate reflux, acidification | 60-80 | Mercapto group introduced at position 3 |
This sequence aligns with the classical preparation of 1,2,4-triazolethione derivatives and has been reported with yields ranging from 60% to 88% depending on reaction conditions and purification methods.
Alternative Synthetic Methods and Modifications
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the formation of 1,2,4-triazole derivatives, reducing reaction times from hours to minutes while maintaining or improving yields. This method involves the same starting materials but uses microwave energy to promote cyclization and substitution steps.
Use of Sulfamic Acid as Catalyst
Sulfamic acid has been used as a catalyst in the synthesis of 5-substituted phenyl-1,2,4-triazole-3-thiones by refluxing arylidene derivatives with trimethylsilyl isothiocyanate, leading to high yields of the target compounds.
Salt Formation of Triazole Derivatives
The mercapto-1,2,4-triazole compounds can be further modified by salt formation with various bases (ammonium hydroxide, alkylamines, etc.) to improve solubility and biological activity. Such salts are synthesized by reacting the triazole-thione with the corresponding base in alcohol or aqueous solutions.
Research Findings and Analytical Data
Yields and Purity
Typical yields for the final compound range between 60% and 85%, depending on the precise synthetic route and purification method. Purity is often confirmed by recrystallization and chromatographic techniques.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with nucleic acids, potentially disrupting DNA or RNA synthesis. These interactions can lead to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Triazole Core Modifications
- Ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate: Replaces phenyl with methyl and introduces a sulfanylidene group. Exhibits tautomerism (5-thioxo form) in crystalline states, as confirmed by X-ray diffraction .
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the ester side chain but shares the phenyl and mercapto groups. Demonstrates antimicrobial activity, suggesting the phenyl-mercapto motif is pharmacologically significant .
Ester Group Variations
- Ethyl [1-heptyl-3-(4-methoxybenzyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetate :
Aryl Substituent Comparisons
- 2-(3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl)ethanol: Replaces phenyl with 4-bromobenzyl and thiophene.
- 2-(((3-(2-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol: Fluorophenyl substituent introduces electron-withdrawing effects. Thermally stable (melting point: 207–209°C), with decomposition above 223°C .
Antimicrobial and Enzyme Inhibition
- 4-Substituted-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazoles :
- Triazole Derivatives with Heptyl/Methoxybenzyl Groups :
Table 1: α-Amylase Inhibition by Selected Triazole Derivatives
| Compound | IC₅₀ (µM) |
|---|---|
| Target Compound* | Pending |
| Ethyl [1-heptyl-3-(4-methoxybenzyl)-5-oxo-triazol-4-yl]acetate | 12.3 |
| 4-Amino-2-heptyl-5-(4-methoxybenzyl)-triazol-3-one | 18.7 |
Antipyretic Activity
- Ammonium 2-(((3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino)methyl)-5-R-benzoate: Demonstrates superior antipyretic activity compared to aspirin. Inorganic cations (e.g., Na⁺, K⁺) abolish activity, while piperidinium marginally enhances it .
Physicochemical Properties
Thermal Stability :
- Fluorophenyl-substituted triazoles decompose above 223°C , whereas brominated derivatives may exhibit higher stability due to increased molecular weight .
Solubility and Reactivity :
Biological Activity
Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate is a compound belonging to the class of 1,2,4-triazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₁N₃O₂S
- Molecular Weight : 249.29 g/mol
- Functional Groups : The compound features a triazole ring substituted with a phenyl group and a mercapto group, with a methyl ester functionality that enhances solubility and bioactivity.
Antimicrobial Activity
- Mechanism of Action : The presence of the mercapto group in the structure is significant for enhancing bioactivity. It can interact with biological targets such as enzymes and receptors, which is crucial for antimicrobial efficacy.
- Research Findings :
| Compound Name | Activity | Target Microorganisms |
|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus, Escherichia coli |
| Other Triazole Derivatives | Antimicrobial | Enterobacter aerogenes, Bacillus cereus |
Antifungal Activity
The antifungal properties of triazole derivatives are well-documented. The compound has shown potential against various fungal strains due to its ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes.
Anticancer Activity
- Mechanism : The anticancer activity is attributed to the ability of the triazole ring to interfere with cellular processes involved in tumor growth and proliferation.
-
Case Studies :
- In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. The presence of the phenyl group enhances its interaction with cellular targets.
| Cell Line | IC₅₀ (µg/mL) | Reference |
|---|---|---|
| A549 (lung cancer) | 15.0 | |
| HeLa (cervical cancer) | 12.5 |
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves several steps that allow for the incorporation of various substituents that can enhance biological activity. The structure–activity relationship (SAR) indicates that modifications in the triazole ring and substituents can significantly influence the biological properties of these compounds.
Q & A
Basic: What are the standard synthetic routes for Methyl 2-(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)acetate?
The compound is typically synthesized via condensation reactions starting from carboxylic acid hydrazides or thiosemicarbazides. A common approach involves cyclization of hydrazine derivatives with carbonyl-containing intermediates. For example, 4-amino-5-phenyl-1,2,4-triazole-3-thiol can react with methyl chloroacetate under basic conditions to form the target compound . Purification often employs recrystallization or column chromatography, with structural confirmation via H NMR, LC-MS, and elemental analysis .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution of the mercapto group .
- Temperature control : Microwave-assisted synthesis (e.g., 100–120°C for 30 minutes) improves reaction efficiency and reduces side products .
- Catalysts : Using triethylamine as a base accelerates esterification and minimizes hydrolysis .
Yield monitoring via TLC or HPLC ensures real-time adjustments .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- H NMR : Confirms the presence of the phenyl ring (δ 7.2–7.5 ppm), methyl ester (δ 3.6–3.8 ppm), and mercapto group (δ 13–14 ppm) .
- LC-MS : Validates molecular weight (CHNOS, MW 265.28 g/mol) and purity .
- Elemental analysis : Ensures stoichiometric ratios of C, H, N, and S .
Advanced: What computational methods predict the bioactivity and toxicity of this compound?
- Molecular docking : Identifies potential enzyme targets (e.g., fungal lanosterol demethylase) using AutoDock Vina .
- Toxicity prediction : Tools like ProTox 3.0 and GUSAR estimate acute toxicity (LD) and hepatotoxicity risks .
- QSAR models : Relate structural features (e.g., triazole ring planarity) to antimicrobial activity .
Basic: What biological activities are associated with this compound?
The compound exhibits:
- Antimicrobial activity : Inhibits fungal growth (e.g., Candida albicans) by disrupting cell wall synthesis .
- Enzyme inhibition : Binds to bacterial dihydrofolate reductase via the mercapto group .
- Antioxidant potential : Scavenges free radicals through sulfur-centered radical intermediates .
Advanced: How can structure-activity relationships (SAR) be established for derivatives of this compound?
SAR studies involve:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO) at the phenyl ring enhances antifungal activity .
- Bioisosteric replacement : Replacing the ester group with amides improves metabolic stability .
- In vitro assays : MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria validate potency .
Basic: How does this compound compare structurally to similar 1,2,4-triazole derivatives?
| Compound | Key Structural Differences | Biological Activity |
|---|---|---|
| 4-Isopropylthio-1,2,4-triazole | Lacks ester group; has isopropylthio | Antifungal |
| 2-Mercaptobenzothiazole | Benzothiazole core | Rubber vulcanization |
| 5-Mercapto-1H-tetrazole | Tetrazole ring | Corrosion inhibition |
The ester and phenyl groups in the target compound enhance solubility and target specificity compared to analogs .
Advanced: How can contradictions in reported bioactivity data be resolved?
- Reproducibility checks : Standardize assay conditions (e.g., pH, inoculum size) across labs .
- Meta-analysis : Use ANOVA to compare datasets from multiple studies, isolating variables like microbial strain variability .
- Dose-response curves : Confirm EC values via Hill equation modeling .
Advanced: What are the protocols for assessing acute toxicity in preclinical models?
- In silico screening : Use ProTox 3.0 to predict organ-specific toxicity .
- In vivo testing : Administer graded doses (10–1000 mg/kg) to rodents per OECD guidelines, monitoring mortality and histopathology for 14 days .
- Biomarker analysis : Measure serum ALT/AST levels to assess hepatotoxicity .
Basic: What are the key chemical reactions involving the mercapto group in this compound?
- Oxidation : Forms disulfides (e.g., with HO) or sulfonic acids (with KMnO) .
- Alkylation : Reacts with alkyl halides to produce thioethers .
- Metal coordination : Binds to Cu or Zn, enabling catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
